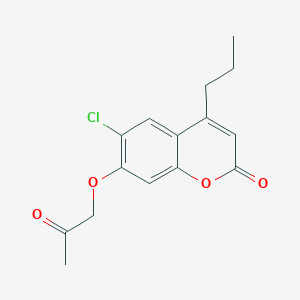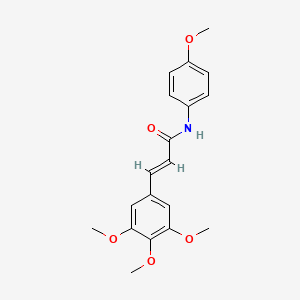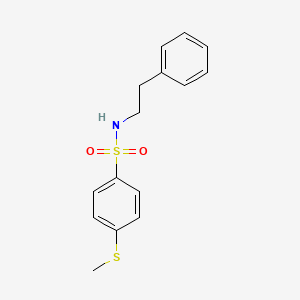
5-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, also known as DMPO, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.
Mechanism of Action
5-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has a unique chemical structure that allows it to interact with various molecules and ions through hydrogen bonding and π-π interactions. In bioimaging, this compound reacts with reactive oxygen species, such as superoxide and hydroxyl radicals, to form stable adducts that emit fluorescence upon excitation. In organic electronics, this compound acts as a hole-transporting material by facilitating the movement of positive charges through the device.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In bioimaging, this compound has been used to detect reactive oxygen species in various biological systems, including cancer cells and zebrafish embryos. In organic electronics, this compound has been used to improve the performance of organic light-emitting diodes and organic photovoltaic devices.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is its versatility, as it can be used in various fields, including organic electronics, optoelectronics, and bioimaging. This compound also has good solubility in common organic solvents, making it easy to handle and process. However, this compound has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis and characterization.
Future Directions
There are several future directions for 5-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole research, including the development of new synthesis methods to improve yield and reduce cost, the exploration of new applications in areas such as organic electronics and biomedicine, and the investigation of the mechanism of action of this compound in various biological systems. Additionally, the use of this compound as a building block for the synthesis of novel organic semiconductors and fluorescent probes could lead to the development of new materials with improved performance and functionality.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. Its versatility, low toxicity, and good biocompatibility make it a promising candidate for biomedical applications, while its use in organic electronics and optoelectronics could lead to the development of new materials with improved performance and functionality. With continued research and development, this compound has the potential to make a significant impact in various fields.
Synthesis Methods
5-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 3,4-dimethylbenzohydrazide and 4-methoxybenzoyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 3,4-dimethylbenzohydrazide and 4-methoxybenzaldehyde in the presence of a dehydrating agent, such as phosphorus oxychloride. These methods have been optimized to produce high yields of this compound with good purity.
Scientific Research Applications
5-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and bioimaging. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes, resulting in improved device performance. In optoelectronics, this compound has been used as a building block for the synthesis of novel organic semiconductors with high charge mobility. In bioimaging, this compound has been used as a fluorescent probe for the detection of reactive oxygen species in living cells.
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-4-5-14(10-12(11)2)17-18-16(19-21-17)13-6-8-15(20-3)9-7-13/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWPKQWZZWELLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-thienylmethyl)acetamide](/img/structure/B5848501.png)
![N-(2-furylmethyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5848509.png)






![4,6-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}nicotinonitrile](/img/structure/B5848549.png)
![2-(4-methylphenyl)[1,3]thiazolo[4,5-c]quinoline](/img/structure/B5848575.png)
![2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B5848581.png)
